molecular formula C10H14ClN3 B2491125 3-chloro-N-(piperidin-4-yl)pyridin-2-amine CAS No. 1094477-31-2

3-chloro-N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B2491125
CAS No.: 1094477-31-2
M. Wt: 211.69
InChI Key: QXVUCBIBTPSMNZ-UHFFFAOYSA-N
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Description

3-chloro-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of pyridine and piperidine, featuring a chlorine atom at the third position of the pyridine ring and a piperidin-4-yl group attached to the nitrogen atom at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine typically involves the reaction of 3-chloropyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(piperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(piperidin-4-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(piperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the piperidin-4-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-N-piperidin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVUCBIBTPSMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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